molecular formula C23H21ClN4O2S2 B11279053 N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

Cat. No.: B11279053
M. Wt: 485.0 g/mol
InChI Key: RGVWANJSFVJQNN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanylacetamide moiety, and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the chlorophenyl and sulfanylacetamide groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H21ClN4O2S2/c1-12-25-19-16-7-13-10-30-23(2,3)9-17(13)28-21(16)32-20(19)22(26-12)31-11-18(29)27-15-6-4-5-14(24)8-15/h4-8H,9-11H2,1-3H3,(H,27,29)

InChI Key

RGVWANJSFVJQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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